Superior ABHD11 Potency in Cellular Contexts vs. Dual Inhibitor ML211
ML226 achieves complete and selective inhibition of ABHD11 in situ at sub-nanomolar concentrations (IC50 = 0.68 nM in murine T-cells), whereas the dual LYPLA1/LYPLA2 inhibitor ML211 inhibits ABHD11 with an IC50 of 10 nM in vitro but also engages LYPLA1 (IC50 17 nM) and LYPLA2 (IC50 30 nM) [1]. This demonstrates that ML226 is both more potent against ABHD11 in a cellular environment and lacks the confounding LYPLA activity of ML211.
| Evidence Dimension | In situ IC50 against ABHD11 |
|---|---|
| Target Compound Data | 0.68 nM |
| Comparator Or Baseline | ML211: 10 nM (in vitro against ABHD11); additionally inhibits LYPLA1 (17 nM) and LYPLA2 (30 nM) |
| Quantified Difference | ML226 is ~15-fold more potent against ABHD11 in cells and completely avoids LYPLA1/2 inhibition |
| Conditions | BW5147-derived murine T-cells, gel-based competitive ABPP with FP-Rh probe |
Why This Matters
For researchers requiring selective ABHD11 inhibition without off-target effects on LYPLA enzymes, ML226 is the unambiguous choice over ML211.
- [1] Adibekian A, Hsu KL, Speers AE, Brown SJ, Spicer T, Fernandez-Vega V, Ferguson J, Cravatt BF, Hodder P, Rosen H. Optimization and characterization of a triazole urea inhibitor for alpha/beta hydrolase domain-containing protein 11 (ABHD11): anti-probe for LYPLA1/LYPLA2 dual inhibitor ML211. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010 [updated 2013 Mar 7]. PMID: 23658953. View Source
